![molecular formula C5H12ClN B1612037 3-Methylbut-2-en-1-amine hydrochloride CAS No. 26728-58-5](/img/structure/B1612037.png)
3-Methylbut-2-en-1-amine hydrochloride
Overview
Description
3-Methylbut-2-en-1-amine hydrochloride, also known as 3-Methyl-2-butenylamine hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of isoprene, a naturally occurring compound found in many plants. 3-Methylbut-2-en-1-amine hydrochloride is commonly used in the synthesis of various compounds and has a wide range of applications in the field of biochemistry and physiology.
Scientific Research Applications
Chemical Synthesis
“3-Methylbut-2-en-1-amine hydrochloride” is used in chemical synthesis . It’s a key ingredient in the preparation of various chemical compounds . The compound’s unique structure and properties make it a valuable asset in the field of chemical synthesis .
Chromatography
In the field of chromatography , “3-Methylbut-2-en-1-amine hydrochloride” can be used as a reagent . Chromatography is a technique used to separate mixtures and “3-Methylbut-2-en-1-amine hydrochloride” can play a crucial role in this process .
Biological Activity
“3-Methylbut-2-en-1-amine hydrochloride” is used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives for their biological activity in various cytokinin bioassays . This indicates its potential use in biological research and drug development .
Material Science
In material science , “3-Methylbut-2-en-1-amine hydrochloride” can be used in the development of new materials . Its unique properties can contribute to the creation of materials with novel characteristics .
Life Science
In life science research, “3-Methylbut-2-en-1-amine hydrochloride” can be used in various applications . Its role in biological activity suggests potential uses in life science research, including cellular biology, molecular biology, and biochemistry .
Safety and Handling
Understanding the safety and handling of “3-Methylbut-2-en-1-amine hydrochloride” is also a significant area of research . It’s important to understand the potential hazards, precautionary measures, and best practices for handling this compound to ensure safety in its various applications .
Mechanism of Action
Biochemical Pathways
It’s worth noting that the compound might be involved in the biosynthesis of both linear and angular coumarins .
Pharmacokinetics
Some properties have been predicted :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
3-methylbut-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h3H,4,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGNQLGJDQJQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949540 | |
Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbut-2-en-1-amine hydrochloride | |
CAS RN |
26728-58-5 | |
Record name | 26728-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbut-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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